

CEP-11981 Tosylate: An In-Depth Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CEP-11981 tosylate**

Cat. No.: **B1683798**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-11981, also known as ESK981, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor properties. Developed by Cephalon and later acquired by Teva Pharmaceuticals, CEP-11981 targets key signaling pathways involved in tumor angiogenesis and vascular maintenance, primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor. This technical guide provides a comprehensive overview of the discovery, development, and preclinical and clinical evaluation of **CEP-11981 tosylate**. It includes detailed information on its mechanism of action, synthesis, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical trial outcomes. The guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway and the Angiopoietin/Tie2 axis are two of the most important regulators of this process.^[1] CEP-11981 was designed as a potent, orally active small molecule inhibitor targeting multiple key kinases in these pathways, offering a promising strategy for cancer therapy.^[2] This document details the scientific journey of **CEP-11981 tosylate** from its conception to its clinical evaluation.

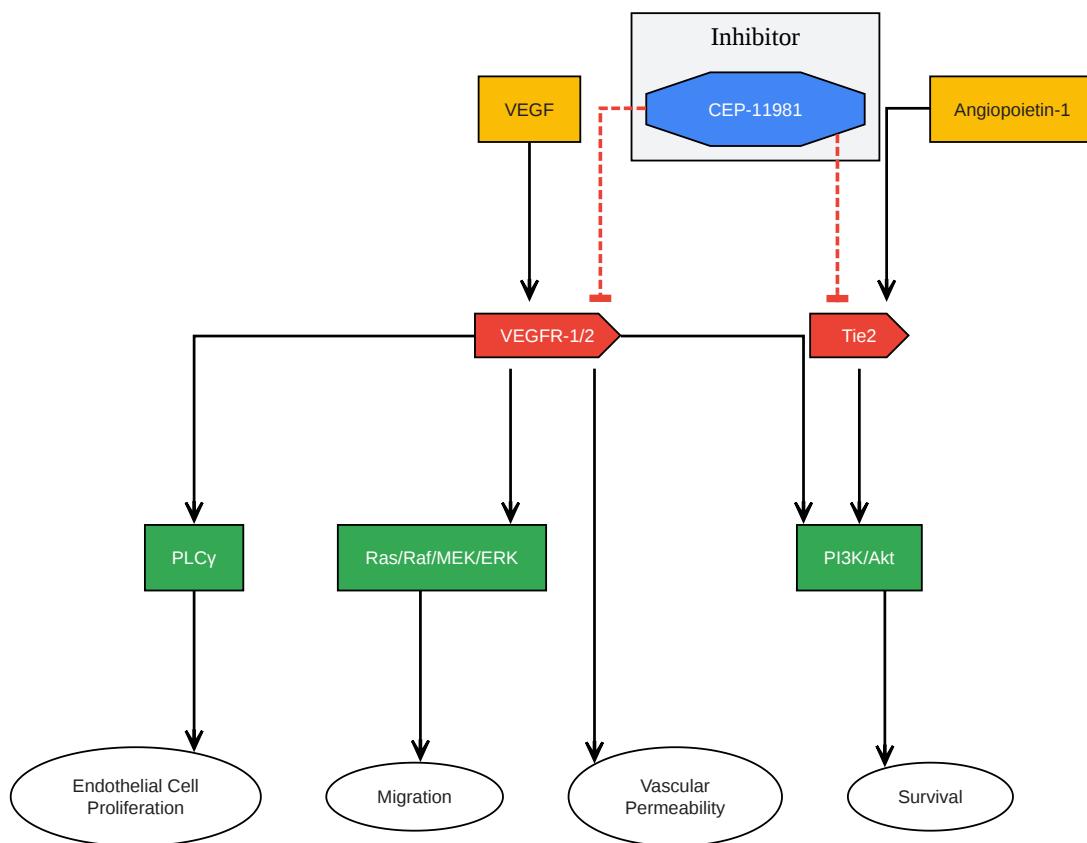
Discovery and Synthesis

The discovery of CEP-11981 stemmed from a lead optimization program aimed at identifying potent, orally bioavailable inhibitors of kinases involved in angiogenesis. The chemical structure of CEP-11981 is 11-(2-Methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one. The tosylate salt was developed to improve its pharmaceutical properties.

A detailed synthesis scheme for CEP-11981 has been published in the *Journal of Medicinal Chemistry* and is recommended for a comprehensive understanding of its chemical synthesis.

Mechanism of Action

CEP-11981 is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of several receptor tyrosine kinases, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival, as well as tumor cell growth.[\[1\]](#)


Target Kinase Profile

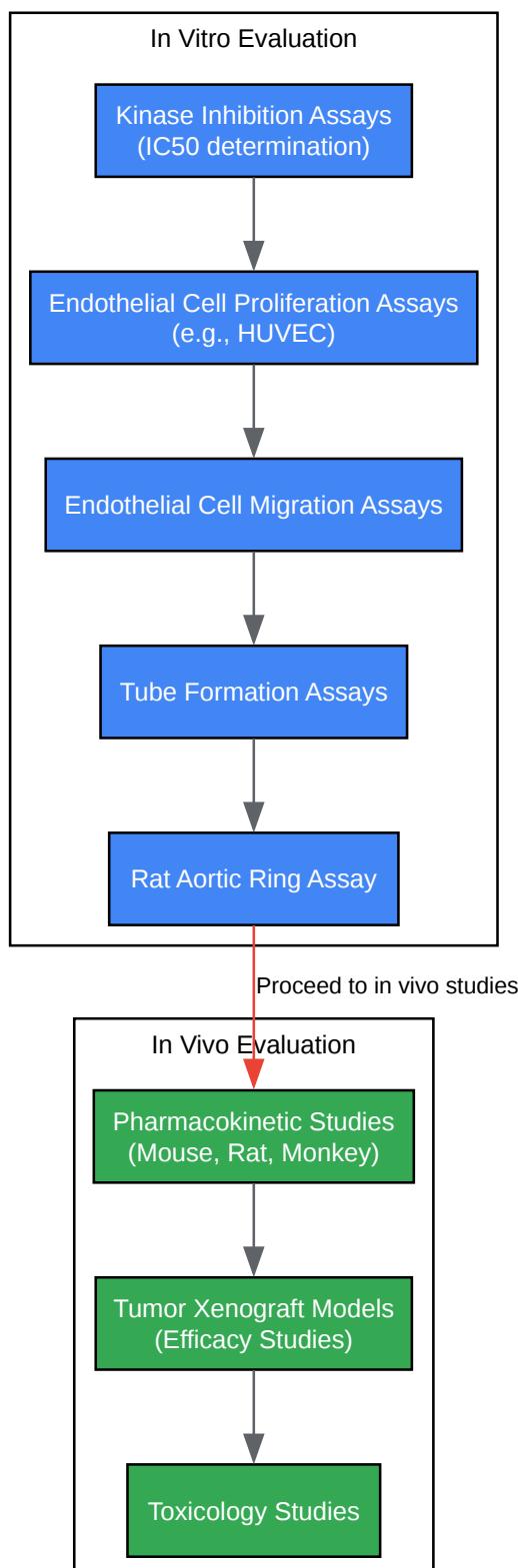
CEP-11981 has demonstrated potent inhibitory activity against a range of kinases critical for angiogenesis. The half-maximal inhibitory concentrations (IC₅₀) for its primary targets are summarized in the table below.[\[2\]](#)

Target Kinase	IC ₅₀ (nM)
VEGFR-1	3
VEGFR-2	4
Tie-2	22
FGFR-1	13
c-SRC	37
Aurora A	42

Signaling Pathways

CEP-11981's therapeutic potential is derived from its ability to simultaneously inhibit the VEGFR and Tie2 signaling pathways. The diagram below illustrates the key components of these pathways and the points of inhibition by CEP-11981.

[Click to download full resolution via product page](#)


Caption: CEP-11981 inhibits VEGFR and Tie2 signaling pathways.

Preclinical Development

The preclinical development of CEP-11981 involved a series of in vitro and in vivo studies to evaluate its anti-angiogenic and anti-tumor activity, as well as its pharmacokinetic and toxicological profile.

Experimental Workflow

The preclinical evaluation of CEP-11981 followed a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and safety studies.

[Click to download full resolution via product page](#)

Caption: Preclinical development workflow for CEP-11981.

In Vitro Anti-Angiogenic Activity

CEP-11981 demonstrated potent anti-angiogenic effects in a variety of in vitro assays.

Protocol: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in endothelial growth medium. After cell attachment, the medium is replaced with a basal medium containing various concentrations of CEP-11981 or vehicle control, along with a pro-angiogenic stimulus such as VEGF. The cells are incubated for 72 hours, and cell proliferation is assessed using a standard method like the MTS or WST-1 assay.

CEP-11981 has been shown to inhibit VEGF-induced HUVEC proliferation with low nanomolar potency.

Protocol: Thoracic aortas are excised from rats, cleaned of periaventitial tissue, and sectioned into 1 mm thick rings. The rings are embedded in a collagen gel matrix in a 48-well plate and cultured in endothelial cell basal medium supplemented with growth factors. The medium is replaced with fresh medium containing different concentrations of CEP-11981 or vehicle control. The outgrowth of microvessels from the aortic rings is monitored and quantified over several days using microscopy and image analysis software.

CEP-11981 effectively inhibits microvessel sprouting in the rat aortic ring assay, with an EC50 in the low nanomolar range.[\[2\]](#)

In Vivo Anti-Tumor Efficacy

CEP-11981 exhibited significant anti-tumor and anti-angiogenic efficacy in various preclinical tumor models when administered orally.[\[2\]](#)

Xenograft Tumor Models: Human tumor cells (e.g., melanoma, glioblastoma, prostate, colon, and renal carcinoma) are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated orally with CEP-11981 or a vehicle control. Tumor volume is measured regularly to assess tumor growth inhibition.

Dose-related tumor growth inhibition, as well as partial and complete tumor regressions, were observed in multiple xenograft models.[\[2\]](#) In an orthotopic human glioblastoma model, the combination of CEP-11981 with temozolomide significantly extended median survival compared to temozolomide alone.[\[2\]](#)

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in mice, rats, and monkeys to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of CEP-11981. The compound demonstrated favorable oral bioavailability and a pharmacokinetic profile suitable for in vivo efficacy studies. Specific pharmacokinetic parameters from these preclinical studies are not readily available in the public domain.

Clinical Development

CEP-11981 advanced into clinical development for the treatment of advanced solid tumors.

Phase I Clinical Trial

A Phase I, open-label, dose-escalation study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics, and preliminary efficacy of CEP-11981 in patients with advanced, relapsed, or refractory solid tumors.[\[3\]](#)

Study Design: Oral CEP-11981 was administered once daily for 28 days of a 42-day cycle. Dose escalation followed a modified Fibonacci sequence.[\[4\]](#)

Results:

- Maximum Tolerated Dose (MTD): The MTD was determined to be 97.4 mg/m².[\[3\]](#)
- Dose-Limiting Toxicities (DLTs): At the 126.6 mg/m² dose, DLTs included grade 4 neutropenia and grade 3 T-wave inversion with chest heaviness and fatigue.[\[3\]](#)
- Adverse Events: The most common treatment-related adverse events were fatigue, nausea, diarrhea, decreased appetite, and abdominal pain.[\[3\]](#)
- Efficacy: While no complete or partial responses were observed, 44% of patients achieved stable disease for at least 6 weeks.[\[3\]](#)

Parameter	Value
MTD	97.4 mg/m ²
DLTs at 126.6 mg/m ²	Grade 4 neutropenia, Grade 3 T-wave inversion
Stable Disease Rate	44% (\geq 6 weeks)

Phase II Clinical Trial

A Phase II clinical trial (NCT03456804) was initiated to evaluate the efficacy and safety of CEP-11981 in patients with metastatic castration-resistant prostate cancer.^[5] The trial status is listed as administratively complete.^[5]

Development History and Discontinuation

CEP-11981 was originally developed by Cephalon. Teva Pharmaceutical Industries acquired Cephalon in 2011. The development of CEP-11981 was discontinued by the sponsor despite its acceptable tolerability profile in the Phase I trial.^[3] This decision was likely influenced by a strategic review at Teva, which led to a shift in R&D focus away from oncology.

Conclusion

CEP-11981 tosylate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic and anti-tumor activity demonstrated in preclinical models. Its ability to inhibit key kinases in the VEGFR and Tie2 signaling pathways provided a strong rationale for its clinical development. The Phase I clinical trial established a manageable safety profile and showed evidence of disease stabilization in patients with advanced solid tumors. Despite these promising early results, the development of CEP-11981 was discontinued. The comprehensive data presented in this guide highlight the scientific merit of CEP-11981 and may inform future research and development of multi-targeted anti-angiogenic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- To cite this document: BenchChem. [CEP-11981 Tosylate: An In-Depth Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683798#cep-11981-tosylate-discovery-and-development-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com